molecular formula C10H11F3O2 B13620747 2-(4-Trifluoromethyl-benzyloxy)-ethanol

2-(4-Trifluoromethyl-benzyloxy)-ethanol

Cat. No.: B13620747
M. Wt: 220.19 g/mol
InChI Key: YPUMSOBDUFUIAL-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-benzyloxy)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyloxy moiety, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-benzyloxy)-ethanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethylene glycol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-benzyloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Trifluoromethyl-benzyloxy)acetaldehyde or 2-(4-Trifluoromethyl-benzyloxy)acetic acid.

    Reduction: Formation of 2-(4-Trifluoromethyl-benzyloxy)ethane.

    Substitution: Formation of various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Trifluoromethyl-benzyloxy)-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-benzyloxy)-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethyl)benzylamine
  • (Trifluoromethoxy)benzene

Uniqueness

2-(4-Trifluoromethyl-benzyloxy)-ethanol is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]ethanol

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4,14H,5-7H2

InChI Key

YPUMSOBDUFUIAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCO)C(F)(F)F

Origin of Product

United States

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